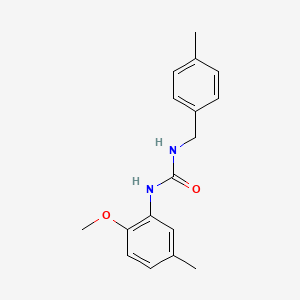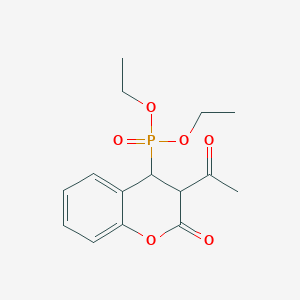![molecular formula C14H16N4OS B5496779 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)
1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline" is part of a family of molecules that includes tetrahydroquinolines and derivatives thereof. These compounds are synthesized through various methods, involving triazoles and isoquinolines, and are studied for their chemical structure, reactions, and properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds typically involves multi-step processes starting from readily available substrates. For example, a metal-free synthesis approach towards functionalized 1-methyleneisoquinolines, which may share synthetic pathways with the target compound, utilizes acetal-containing 1,2,3-triazoles prepared via triazolization reactions. These are then converted into triazolo[5,1-a]isoquinolines, followed by acid-promoted ring opening to couple with diverse nucleophiles, including carbon nucleophiles (Opsomer et al., 2020).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized using various spectral data, including 1H NMR, 13C NMR, and LCMS. These methods help determine the chemical structures of synthesized compounds, providing insights into the molecular architecture and functional groups present in the molecule (Rao et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroquinoline derivatives involves oxidative rearrangements and cyclization reactions. For instance, the oxidative rearrangement of 1-alkylidene-1,2,3,4-tetrahydro-N-(trichloroacetyl)isoquinolines with lead tetraacetate results in tricyclic compounds via an intramolecular iminohaloform rearrangement, showcasing the complex reactions these molecules can undergo (Lenz et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. While specific data on “this compound” were not found, related compounds' physical properties are typically studied using crystallography and thermal analysis to determine their stability and solubility characteristics.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, such as their reactivity towards different reagents, stability under various conditions, and potential for undergoing functional group transformations, are crucial for their application in synthesis and medicinal chemistry. The chemical properties can be inferred from studies on similar compounds, where reactions with different reagents yield a variety of derivatives, indicating a rich chemistry that allows for the synthesis of a wide array of molecules (Ji et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-17-10-15-16-14(17)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7,10H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDPDTYTCDFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,4-difluoropiperidine](/img/structure/B5496715.png)
![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5496722.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)


![1-cyclohexyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5496785.png)
